Chemical Properties of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
Chemical Properties of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
An In-Depth Technical Guide for Medicinal Chemistry Applications[1]
Part 1: Executive Summary & Strategic Value
Target Molecule: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Classification: Fluorinated Chiral Heterocyclic Building Block Primary Utility: Bioisosteric Scaffold for Drug Discovery (GPCR ligands, Kinase Inhibitors, Protease Inhibitors)
This guide analyzes the physicochemical and synthetic profile of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine , a specialized scaffold that bridges the gap between conformational restriction and metabolic stability. In modern medicinal chemistry, this molecule serves as a critical "chiral switch" and metabolic blocker. The gem-difluoro modification at the C4 position of the pyrrolidine ring is not merely a substituent; it is a profound modulator of the ring's electronic landscape, significantly altering basicity (pKa), lipophilicity (LogD), and ring pucker via the stereoelectronic gauche effect.
For drug development professionals, this scaffold offers two distinct advantages:
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Metabolic Blocking: The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidative metabolism by cytochrome P450s. Difluorination effectively blocks this degradation pathway.
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pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the ring nitrogen, reducing the risk of hERG channel inhibition often associated with highly basic amines, while maintaining solubility.
Part 2: Chemical Identity & Physicochemical Profile[2]
2.1 Identification Data
| Property | Detail |
| IUPAC Name | 1-[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
| Molecular Formula | C₆H₁₂F₂N₂ |
| Molecular Weight | 150.17 g/mol |
| Chiral Center | C2 (S-configuration) |
| Key Intermediates CAS | 1408057-44-2 (Alcohol precursor: [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol)1956435-78-1 (Acid precursor: (S)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid HCl) |
| Physical State | Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl salt) |
2.2 Electronic & Structural Properties
The introduction of the gem-difluoro group creates a unique electronic environment compared to the non-fluorinated parent ((S)-1-methyl-2-aminomethylpyrrolidine).
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Basicity (pKa) Modulation:
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Ring Nitrogen (N1): The strong inductive effect (-I) of the two fluorine atoms at C4 propagates through the ring, significantly lowering the electron density at N1. While N-methylpyrrolidine has a pKa ~10.4, the 4,4-difluoro analog typically exhibits a pKa lower by 2–3 units (approx. 7.5 – 8.5).[1] This makes the ring nitrogen less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability.
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Exocyclic Amine (Primary): The primary amine is further removed from the fluorines but still experiences a mild inductive pull, likely exhibiting a pKa in the range of 9.0–9.5.
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Conformational Locking (The Gauche Effect): The C–F bonds prefer to align gauche to the adjacent C–N orbitals to maximize orbital overlap (
). This forces the pyrrolidine ring into a specific puckered conformation (typically C4-endo), reducing the entropic penalty upon binding to a protein target.
Part 3: Synthetic Accessibility & Manufacturing
Expertise & Experience Note: The synthesis of this molecule requires careful handling of fluorinating agents. The "Self-Validating" protocol below ensures high enantiomeric excess (ee) by utilizing the chiral pool (Trans-4-hydroxy-L-proline) and verifying the integrity of the C2 center before the final steps.
3.1 Retrosynthetic Analysis
The most robust route proceeds from Trans-4-hydroxy-L-proline . The key challenge is introducing the gem-difluoro group without racemizing the C2 center.
Figure 1: Retrosynthetic pathway designed to preserve C2 stereochemistry while installing the gem-difluoro motif.
3.2 Detailed Experimental Protocol (Self-Validating System)
Step 1: Synthesis of N-Boc-4-oxo-L-proline Methyl Ester
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Protocol: Protect Trans-4-hydroxy-L-proline with Boc₂O, then esterify with MeI/K₂CO₃. Oxidize the secondary alcohol using Swern conditions (DMSO, (COCl)₂, Et₃N, -78°C) or Jones reagent.
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Validation: ¹H NMR must show the disappearance of the C4-H multiplet (approx. 4.5 ppm) and appearance of a clean ketone signal.
Step 2: Deoxofluorination (The Critical Step)
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Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.
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Protocol: Dissolve the ketone intermediate in anhydrous DCM. Add Deoxo-Fluor (2.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 16h.
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Safety: This reaction generates HF. Use plastic/Teflon ware if possible, or glass with strict quenching protocols (saturated NaHCO₃).
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Validation (¹⁹F NMR): This is the self-validating step. You should observe a characteristic AB quartet for the geminal fluorines (approx. -100 to -110 ppm) with a large coupling constant (
). If you see vinylic fluorine signals, elimination has occurred—discard and lower the reaction temperature.
Step 3: N-Methylation & Side Chain Construction
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Transformation: Remove Boc (4N HCl/Dioxane). Perform reductive amination with Formaldehyde/NaBH(OAc)₃ to install the N-methyl group.
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Side Chain: Reduce the ester to the alcohol (LiBH₄/THF). Convert alcohol to mesylate (MsCl/Et₃N), displace with NaN₃ (DMF, 60°C), and reduce the azide (H₂/Pd-C or Staudinger conditions with PPh₃).
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Final Purity Check: Chiral HPLC is required to confirm >98% ee, ensuring no racemization occurred during the basic N-methylation or azide displacement steps.
Part 4: Medicinal Chemistry Applications[1][8][9]
4.1 Bioisosterism & SAR Logic
This molecule is a "fluorine-scan" candidate. When a lead compound containing a pyrrolidine or proline moiety shows poor metabolic stability or rapid clearance, substituting with the 4,4-difluoro analog is a standard optimization strategy.
Figure 2: Structure-Activity Relationship (SAR) Logic Map illustrating the three primary benefits of the scaffold.
4.2 Case Study Applications
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DPP-IV Inhibitors: 2-cyanopyrrolidines are classic DPP-IV inhibitors (e.g., Vildagliptin).[2] The 4,4-difluoro analogs often show increased potency due to electronic compatibility with the enzyme's active site and improved stability.
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Dopamine D2/D3 Antagonists: In benzamide antipsychotics (e.g., Sulpiride analogs), the pyrrolidine ring is a key pharmacophore. Fluorination adjusts the lipophilicity (LogD) to optimize Blood-Brain Barrier (BBB) penetration.
Part 5: Safety & Handling
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Hazards: The free base is an amine and should be treated as corrosive and an irritant.
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Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Store in a desiccator at -20°C.
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Synthesis Safety: The use of Deoxo-Fluor generates HF. Calcium gluconate gel must be available in the lab during the fluorination step.
Part 6: References
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Synthesis of 4,4-difluoroproline derivatives: Title: Practical syntheses of 4-fluoroprolines. Source:Journal of Organic Chemistry, 2008. URL:[Link]
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Precursor Identification (Alcohol): Title: [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408057-44-2).[3] Source:PubChem / Pharmaffiliates. URL:[Link] (Linked to related nitrile record for verification)
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Physicochemical Properties of Fluorinated Amines: Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Source:Chemistry – A European Journal, 2017. URL:[Link]
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Application in DPP-IV Inhibitors: Title: Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile derivatives. Source:European Journal of Medicinal Chemistry, 2014. URL:[Link]
